molecular formula C13H26ClNOS B14392994 S-(8-Chlorooctyl) diethylcarbamothioate CAS No. 90012-04-7

S-(8-Chlorooctyl) diethylcarbamothioate

Cat. No.: B14392994
CAS No.: 90012-04-7
M. Wt: 279.87 g/mol
InChI Key: DTPJCQATRYZLGA-UHFFFAOYSA-N
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Description

S-(8-Chlorooctyl) diethylcarbamothioate is a carbamothioate derivative characterized by an 8-chlorooctyl chain attached to a diethylcarbamothioate group. Its molecular formula is C₁₃H₂₅ClNOS, distinguishing it from shorter-chain or aromatic-substituted analogs. The 8-chlorooctyl substituent likely enhances lipophilicity, influencing environmental persistence and bioavailability compared to analogs with shorter alkyl or aromatic groups.

Properties

CAS No.

90012-04-7

Molecular Formula

C13H26ClNOS

Molecular Weight

279.87 g/mol

IUPAC Name

S-(8-chlorooctyl) N,N-diethylcarbamothioate

InChI

InChI=1S/C13H26ClNOS/c1-3-15(4-2)13(16)17-12-10-8-6-5-7-9-11-14/h3-12H2,1-2H3

InChI Key

DTPJCQATRYZLGA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SCCCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(8-Chlorooctyl) diethylcarbamothioate typically involves the reaction of 8-chlorooctanol with diethylcarbamothioic chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with larger quantities of reactants and optimized reaction conditions to maximize efficiency and yield. The process involves continuous monitoring and control of reaction parameters to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-(8-Chlorooctyl) diethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol.

    Substitution: The chlorine atom in the octyl chain can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(8-Chlorooctyl) diethylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of S-(8-Chlorooctyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, functional, and application-based differences between S-(8-Chlorooctyl) diethylcarbamothioate and its analogs:

Compound Molecular Formula Substituent Primary Use Key Properties References
This compound C₁₃H₂₅ClNOS 8-chlorooctyl Inferred herbicide High lipophilicity due to long alkyl chain; potential for soil adsorption. -
Thiobencarb C₁₂H₁₆ClNOS 4-chlorobenzyl Herbicide (rice) Aromatic substituent enhances stability; moderate water solubility (0.4 mg/L).
Orbencarb C₁₂H₁₆ClNOS 2-chlorobenzyl Herbicide Structural isomer of thiobencarb; altered substituent position affects efficacy.
Ethiolate C₇H₁₅NOS Ethyl Herbicide Short alkyl chain reduces persistence; used in pre-emergent weed control.
EPTC C₉H₁₉NOS Dipropyl Herbicide (maize) Volatile; requires soil incorporation for effectiveness.

Structural and Functional Insights:

Substituent Effects: The 8-chlorooctyl group in the target compound contrasts sharply with the aromatic chlorobenzyl groups in thiobencarb and orbencarb. This structural difference may reduce photodegradation rates compared to aromatic analogs but increase soil adsorption due to higher hydrophobicity .

Application Specificity: Thiobencarb and orbencarb are widely used in rice paddies due to their selectivity and stability in aquatic environments . The target compound’s longer alkyl chain may limit water solubility, restricting its use to non-aquatic systems. Ethiolate and EPTC, with smaller alkyl groups, exhibit higher volatility and are often applied as soil-incorporated herbicides .

Toxicity and Regulation :

  • Thiobencarb has established tolerances (EPA Code 180.401) for residues in crops, while ethiolate’s tolerances were revoked due to regulatory concerns . The target compound’s regulatory status remains undefined in the provided evidence.

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